Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the benzothiophene ring, providing a lipophilic character.
Amino Group (NH2): The amino group (-NH2) contributes to its basic properties.
Nitro Group (NO2): The nitro group (-NO2) imparts reactivity and polarity.
Trifluoroethoxy Group (CF3CH2O): The trifluoroethoxy group (-CF3CH2O-) enhances solubility and stability.
Preparation Methods
Synthesis Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 3-amino-6-nitrobenzothiophene with ethyl chloroformate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ethyl ester.
Industrial Production: Industrial production typically involves large-scale batch processes using optimized conditions. Solvents, catalysts, and temperature play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions:
Reduction: Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate can undergo reduction to form the corresponding amino compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The nitro group may undergo oxidation to yield various functional groups.
Hydrogen gas (H2): Used for reduction.
Alkali metal hydrides (e.g., LiAlH4): Also employed in reduction reactions.
Acid chlorides or anhydrides: Used for esterification.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.
Comparison with Similar Compounds
- Benzothiophenes with different substituents.
- Nitro-substituted heterocycles.
Properties
Molecular Formula |
C13H11F3N2O5S |
---|---|
Molecular Weight |
364.30 g/mol |
IUPAC Name |
ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H11F3N2O5S/c1-2-22-12(19)11-10(17)9-7(23-5-13(14,15)16)3-6(18(20)21)4-8(9)24-11/h3-4H,2,5,17H2,1H3 |
InChI Key |
YBDUFKAQTUIKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])OCC(F)(F)F)N |
Origin of Product |
United States |
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